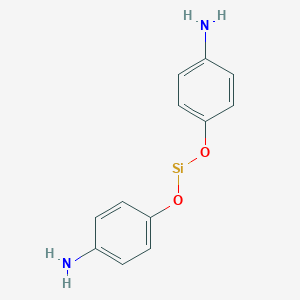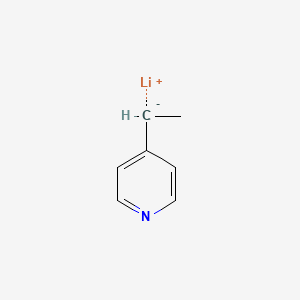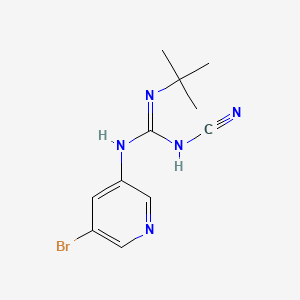
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate typically involves the esterification of 6-methoxy-2-naphthaldehyde with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)propan-2-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s methoxy group and ester functionality play crucial roles in its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar in structure but differs in the ester group attached to the naphthalene ring.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an amide group instead of an ester group, leading to different chemical properties and applications.
Uniqueness
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is unique due to its specific ester functionality, which imparts distinct reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound in various research domains.
Eigenschaften
CAS-Nummer |
60533-02-0 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
SFABXRFTURBSAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)







![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)


![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


